molecular formula C12H19NS B496378 N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine CAS No. 774556-21-7

N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine

Cat. No. B496378
CAS RN: 774556-21-7
M. Wt: 209.35g/mol
InChI Key: DHRRLAAHGHNMGD-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential use as a ligand in metal-catalyzed reactions. This compound is also known as BnMeS-tBu and has a molecular formula of C13H21NS.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine in metal-catalyzed reactions involves coordination of the amine nitrogen to the metal center. This coordination activates the metal center and facilitates the reaction with the substrate. The methylsulfanyl group serves as a directing group, guiding the reaction to the desired position on the substrate.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine as a ligand in metal-catalyzed reactions is its high stability and low toxicity. This makes it a safe and reliable compound to use in laboratory experiments. However, one limitation is that it may not be suitable for certain types of reactions or substrates due to its specific directing group.

Future Directions

There are several future directions for research on N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine. One direction is to explore its use as a ligand in new metal-catalyzed reactions and its potential for the synthesis of novel organic molecules. Another direction is to investigate its potential as a chiral ligand for asymmetric catalysis. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable information for its potential use in medicinal chemistry.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine involves the reaction of tert-butylamine with 4-(methylsulfanyl)benzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine has been used as a ligand in metal-catalyzed reactions such as cross-coupling reactions and C-H activation reactions. These reactions have been used in the synthesis of various organic molecules such as pharmaceuticals, agrochemicals, and materials. The compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRRLAAHGHNMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine

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